3,4-Piperidinediol, 1-methyl-
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Overview
Description
1-METHYLPIPERIDINE-3,4-DIOL is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of two hydroxyl groups at the 3rd and 4th positions and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-METHYLPIPERIDINE-3,4-DIOL can be synthesized through several methods. One common approach involves the reduction of corresponding piperidinones or piperidine derivatives. For instance, the reduction of 1-methyl-3,4-piperidinedione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield 1-METHYLPIPERIDINE-3,4-DIOL .
Industrial Production Methods: In industrial settings, the synthesis of 1-METHYLPIPERIDINE-3,4-DIOL may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the reduction and cyclization steps efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-METHYLPIPERIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
1-METHYLPIPERIDINE-3,4-DIOL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-METHYLPIPERIDINE-3,4-DIOL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the nitrogen atom in the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
Piperidine: The parent compound without the hydroxyl and methyl groups.
1-Methylpiperidine: Similar structure but lacks the hydroxyl groups.
3,4-Dihydroxypiperidine: Lacks the methyl group at the 1st position.
Uniqueness: 1-METHYLPIPERIDINE-3,4-DIOL is unique due to the presence of both hydroxyl groups and a methyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
61862-67-7 |
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Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
PUPTWMANBKEJKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)O)O |
Origin of Product |
United States |
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